Isopropyl benzyl sulfide
Overview
Description
Isopropyl benzyl sulfide is an organic compound with the molecular formula C10H14S It is characterized by the presence of a benzyl group attached to a sulfur atom, which is further bonded to an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl benzyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the final product meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl benzyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the isopropyl or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl or isopropyl derivatives.
Scientific Research Applications
Isopropyl benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isopropyl benzyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with different substrates, facilitating various chemical transformations. The exact pathways and targets depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Isopropyl benzyl sulfide can be compared with other sulfur-containing compounds such as:
Thiols: Compounds with an -SH group, known for their strong odor and reactivity.
Sulfides: Similar to this compound but with different alkyl or aryl groups.
Sulfoxides and Sulfones: Oxidized forms of sulfides with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of a benzyl group and an isopropyl group attached to sulfur makes it a versatile compound in various chemical reactions and industrial processes.
Properties
IUPAC Name |
propan-2-ylsulfanylmethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIZKZIRURGXOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335504 | |
Record name | isopropyl benzyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-34-3 | |
Record name | isopropyl benzyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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